BenchChemオンラインストアへようこそ!

Fluphenazine dimaleate

Dopamine D2 Receptor Antipsychotic Receptor Binding

Select this specific salt form for robust, reproducible D2 antagonism. Fluphenazine dimaleate's high affinity (Ki ~0.54-0.63 nM) ensures reliable target engagement at low doses, while its low sedation profile minimizes confounding behavioral readouts versus chlorpromazine. The dimaleate salt provides superior aqueous solubility and stability over the free base or decanoate ester, making it the optimal starting material for consistent in vivo (IP/IV) and in vitro formulations.

Molecular Formula C30H34F3N3O9S
Molecular Weight 669.7 g/mol
CAS No. 3093-66-1
Cat. No. B1673471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluphenazine dimaleate
CAS3093-66-1
Synonyms69-23-8 (free base), 146-56-5 (HCl), 3093-66-1 (dimaleate),
Molecular FormulaC30H34F3N3O9S
Molecular Weight669.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H26F3N3OS.2C4H4O4/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;2*5-3(6)1-2-4(7)8/h1-2,4-7,16,29H,3,8-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyGTJLCONXCUYJOF-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluphenazine Dimaleate CAS 3093-66-1: High-Potency Typical Antipsychotic for Precise Dopamine D2 Receptor Modulation in Research


Fluphenazine dimaleate (CAS 3093-66-1) is a piperazine-substituted phenothiazine derivative that functions as a high-potency, first-generation (typical) antipsychotic agent [1]. Its primary mechanism of action is the potent antagonism of postsynaptic dopamine D2 receptors in the mesolimbic, nigrostriatal, and tuberoinfundibular pathways . The dimaleate salt form is specifically utilized to enhance aqueous solubility and stability, which is a key differentiator from the base form and other salt variants, facilitating its use in various in vitro and in vivo experimental formulations [2]. Fluphenazine is classified as a Group 3 phenothiazine, which is characterized by a lower incidence of sedation and antimuscarinic effects but a higher propensity for extrapyramidal symptoms (EPS) compared to lower-potency phenothiazines like chlorpromazine [3].

Fluphenazine Dimaleate Substitution Risks: Why Salt Form and Receptor Selectivity Profile Dictate Experimental Outcomes


Generic substitution among phenothiazine antipsychotics is not scientifically valid due to profound differences in receptor binding profiles, potency, and resulting side-effect liability. Fluphenazine dimaleate, a high-potency piperazine derivative, exhibits a distinct pharmacological fingerprint compared to lower-potency aliphatic (e.g., chlorpromazine) or other piperazine (e.g., trifluoperazine) analogs. Its high affinity for the D2 receptor (Ki ~0.54-0.63 nM) [1] is orders of magnitude greater than that of chlorpromazine (Ki ~2-3 nM) [2], which directly translates to a higher risk of extrapyramidal symptoms (EPS) but significantly reduced sedation, anticholinergic effects, and cardiovascular side effects [3]. Furthermore, the dimaleate salt form provides distinct solubility and stability advantages for research applications compared to the hydrochloride or decanoate salts, directly impacting formulation consistency and experimental reproducibility [4]. These quantitative differences in target engagement and off-target activity mean that results obtained with one compound cannot be reliably extrapolated to another, necessitating the precise selection of fluphenazine dimaleate for assays requiring a potent, selective D2 antagonist with a specific side-effect profile.

Fluphenazine Dimaleate Differentiation Evidence: Quantitative Comparator Analysis for Research Procurement


Superior Dopamine D2 Receptor Affinity Distinguishes Fluphenazine from Low-Potency Phenothiazines

Fluphenazine dimaleate demonstrates a significantly higher affinity for the dopamine D2 receptor compared to lower-potency typical antipsychotics like chlorpromazine. This difference is a primary driver of its distinct clinical and preclinical profile. In receptor binding assays, fluphenazine exhibits a Ki of 0.54 nM at the human D2 receptor [1], while chlorpromazine shows a Ki of 2.0 nM [2], making fluphenazine approximately 3.7-fold more potent at this primary target. An independent dataset confirms this relationship, reporting IC50 values of 5 nM for fluphenazine versus 25 nM for chlorpromazine in human brain tissue [3].

Dopamine D2 Receptor Antipsychotic Receptor Binding Fluphenazine Chlorpromazine

Dimaleate Salt Form Enhances Aqueous Solubility Compared to Hydrochloride and Decanoate Salts

The choice of salt form critically influences the physicochemical properties of fluphenazine, impacting its suitability for various research applications. The dimaleate salt form is specifically employed to enhance aqueous solubility and stability, a key advantage over other clinically relevant salt forms. While the decanoate and enanthate esters are practically insoluble in water and are formulated in sesame oil for depot injections [1], the dimaleate salt offers improved water solubility, facilitating consistent and reliable preparation of aqueous-based solutions for in vitro and in vivo studies [2]. The hydrochloride salt is also freely soluble in water [3], but the dimaleate salt may provide distinct stability or handling advantages for specific research formulations.

Solubility Formulation Salt Selection Fluphenazine Dimaleate Fluphenazine Hydrochloride

Fluphenazine Exhibits a More Favorable Ratio of D2 to 5-HT2A Antagonism Than Trifluoperazine

The balance between dopamine D2 and serotonin 5-HT2A receptor antagonism is a key determinant of an antipsychotic's therapeutic and side-effect profile. Fluphenazine shows a D2 Ki of 0.54-0.63 nM and a 5-HT2A Ki of 17 nM [1], resulting in a D2/5-HT2A affinity ratio of approximately 0.03-0.04. In contrast, trifluoperazine, another high-potency piperazine phenothiazine, has a D2 Ki of 1.12 nM and a 5-HT2A Ki of 38 nM [2], yielding a D2/5-HT2A ratio of approximately 0.03. While both are potent D2 antagonists, fluphenazine's higher absolute affinity for both receptors may confer a distinct pharmacological profile in systems where 5-HT2A modulation is relevant.

5-HT2A Receptor D2 Receptor Receptor Selectivity Fluphenazine Trifluoperazine

Higher Potency Correlates with Lower Sedation and Cardiovascular Liability Compared to Chlorpromazine

The classification of fluphenazine as a high-potency, Group 3 phenothiazine is directly linked to its reduced affinity for off-target receptors like histamine H1 and muscarinic acetylcholine receptors compared to lower-potency analogs like chlorpromazine. Fluphenazine causes significantly less sedation and cardiovascular side effects, and weaker anti-cholinergic side effects than chlorpromazine [1]. This is because its potent D2 antagonism allows for effective antipsychotic action at doses that do not produce the same level of H1 or M1 receptor blockade as seen with chlorpromazine, which is a more promiscuous antagonist. The trade-off is a higher incidence of extrapyramidal symptoms (EPS) for fluphenazine [2].

Side Effect Profile Sedation Anticholinergic Fluphenazine Chlorpromazine

Fluphenazine Dimaleate Applications: High-Potency D2 Antagonism in Neuropharmacology and Disease Modeling


Dopamine D2 Receptor Occupancy Studies in Behavioral Pharmacology

Fluphenazine dimaleate is the compound of choice for preclinical studies requiring robust and selective dopamine D2 receptor antagonism. Its high affinity (Ki = 0.54-0.63 nM) [1] ensures reliable target engagement at low doses in vivo, while its low sedation and cardiovascular side-effect profile relative to chlorpromazine [2] minimizes confounding behavioral readouts. This makes it ideal for rodent models of psychosis, such as amphetamine- or apomorphine-induced hyperlocomotion, where precise D2 blockade is the primary variable of interest.

In Vitro Pharmacological Profiling of D2 vs. 5-HT2A Receptor Pathways

For researchers investigating the balance between dopaminergic and serotonergic signaling, fluphenazine dimaleate provides a valuable tool with a well-characterized dual-receptor profile. With a D2 Ki of ~0.6 nM and a 5-HT2A Ki of 17 nM [1], it offers a defined point of comparison to more selective D2 antagonists (e.g., haloperidol) or agents with higher 5-HT2A affinity (e.g., atypical antipsychotics). This allows for precise dissection of pathway-specific contributions in cell-based assays, including calcium flux, cAMP modulation, and β-arrestin recruitment.

Formulation Development Requiring a Soluble Phenothiazine Base

The dimaleate salt form provides enhanced aqueous solubility and stability compared to the free base and lipophilic ester prodrugs (decanoate, enanthate) [3]. This makes it the preferred starting material for developing new aqueous-based formulations for research use, such as solutions for intraperitoneal or intravenous administration in animal studies, or for preparing stock solutions for cell culture work. Its consistent purity (≥98.0% by titration) from reputable vendors further ensures experimental reproducibility.

Extrapyramidal Symptom (EPS) Model Development

Due to its high potency and strong D2 antagonism in the nigrostriatal pathway, fluphenazine dimaleate is a reliable inducer of extrapyramidal symptoms (EPS) in animal models [4]. This makes it a critical positive control for studying the mechanisms of antipsychotic-induced motor side effects and for evaluating novel compounds designed to mitigate EPS liability. Its predictable induction of catalepsy in rodents provides a quantifiable and reproducible endpoint for such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluphenazine dimaleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.